molecular formula C8H10N2O2 B15333437 Methyl (E)-3-(1-Methyl-5-pyrazolyl)acrylate

Methyl (E)-3-(1-Methyl-5-pyrazolyl)acrylate

Cat. No.: B15333437
M. Wt: 166.18 g/mol
InChI Key: AIPAJXJAHUANQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (E)-3-(1-Methyl-5-pyrazolyl)acrylate is a pyrazole-derived acrylate ester characterized by a 1-methyl-substituted pyrazole ring conjugated to a methyl acrylate group in the (E)-configuration.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 3-(2-methylpyrazol-3-yl)prop-2-enoate

InChI

InChI=1S/C8H10N2O2/c1-10-7(5-6-9-10)3-4-8(11)12-2/h3-6H,1-2H3

InChI Key

AIPAJXJAHUANQO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C=CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(1-Methyl-5-pyrazolyl)acrylate typically involves the reaction of 1-methyl-5-pyrazole with methyl acrylate under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(1-Methyl-5-pyrazolyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(1-Methyl-5-pyrazolyl)acrylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Substituted Pyrazole-Acrylate Derivatives from

Compound 8c : Methyl 2-[(acetyloxy)[3-(4-chlorophenyl)-4-iodo-1-phenyl-1H-pyrazol-5-yl]methyl]acrylate

  • Molecular Formula : C₂₂H₁₈ClIIN₂O₄
  • Molecular Weight : 537.2 g/mol
  • Yield : 95%

Compound 8l : Methyl 2-(acetoxy(1-benzyl-4-iodo-3-phenyl-1H-pyrazol-5-yl)methyl)acrylate

  • Molecular Formula : C₂₃H₂₁IN₂O₄
  • Molecular Weight : 516.9 g/mol
  • Yield : 92%
  • Key Features : Benzyl and phenyl groups increase hydrophobicity, while the iodine atom enables further functionalization .

Comparison with Target Compound :

Parameter Methyl (E)-3-(1-Methyl-5-pyrazolyl)acrylate Compound 8c Compound 8l
Substituents 1-Methylpyrazole 4-Iodo, 3-Cl-Ph, Ph 4-Iodo, 3-Ph, Bn
Molecular Weight ~180 g/mol (estimated) 537.2 g/mol 516.9 g/mol
Synthetic Yield Not reported 95% 92%
Functional Groups Acrylate, pyrazole Acrylate, iodide Acrylate, benzyl
  • Higher yields in Compounds 8c/8l (≥90%) suggest optimized coupling conditions (e.g., copper-mediated reactions) compared to the lower yields (37.2%) observed in imidazo-pyrrolo-pyrazine acrylates from .

Contrast with and

  • : A two-step synthesis of imidazo-pyrrolo-pyrazine acrylates achieved only 37.2% yield in the final step, likely due to steric hindrance from the fused heterocyclic system .
  • : Copper-mediated reactions for pyrazole-acrylates achieved >90% yields, emphasizing the efficiency of less complex substrates .

Biological Activity

Methyl (E)-3-(1-Methyl-5-pyrazolyl)acrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its cytotoxic effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological profile.

Chemical Structure

The compound features a methyl ester functional group attached to an acrylate moiety, with a pyrazole ring that contributes to its biological activity. The structural formula can be represented as follows:

Methyl E 3 1 Methyl 5 pyrazolyl acrylate=C1H1O2+C5H6N2\text{Methyl E 3 1 Methyl 5 pyrazolyl acrylate}=\text{C}_1\text{H}_1\text{O}_2+\text{C}_5\text{H}_6\text{N}_2

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

  • Antiproliferative Activity : The compound has demonstrated significant cytotoxic effects against cancer cell lines, particularly MCF-7 breast cancer cells.
  • Mechanism of Action : It induces apoptosis and cell cycle arrest, primarily at the G2/M phase, through modulation of key apoptotic proteins such as p53 and Bcl-2.

Antiproliferative Activity

A study reported that methyl acrylate ester derivatives exhibited potent cytotoxicity against MCF-7 cells with an IC50 value of 2.57 ± 0.16 µM for one derivative closely related to this compound . The compound was shown to significantly increase the expression levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, indicating a strong potential for cancer treatment.

Table 1: Cytotoxicity Data Against MCF-7 Cells

CompoundIC50 (µM)Mechanism of Action
This compound2.57 ± 0.16Induces apoptosis, G2/M arrest
Related Acrylate Ester39.70Caspase activation

The biological activity of this compound is attributed to its interaction with cellular pathways:

  • Apoptosis Induction : The compound enhances the expression of pro-apoptotic proteins like p53 and Bax while inhibiting Bcl-2, leading to programmed cell death.
  • Cell Cycle Arrest : It effectively halts the cell cycle at the G2/M phase, preventing cancer cell proliferation.

Case Studies

Several studies have investigated the pharmacological properties of pyrazole derivatives similar to this compound:

  • Cytotoxic Effects : A series of pyrazole derivatives were tested for their ability to inhibit tumor growth in various cancer models, showing promising results in reducing cell viability .
  • Neuroprotective Properties : Some derivatives exhibited inhibitory effects on metabolic enzymes relevant to neurodegenerative diseases, indicating a broader therapeutic potential beyond oncology .

Q & A

Q. What mechanistic insights can be gained from tracking reaction intermediates in real time?

  • Methodological Answer : Use in situ FTIR or 1H^1H-NMR to detect intermediates (e.g., enolate formation during esterification). Quench aliquots at timed intervals and analyze via LC-MS. Kinetic studies (Eyring plots) reveal activation parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.